1-(4-Chlorophenyl)cyclopropanecarbohydrazide
Overview
Description
1-(4-Chlorophenyl)cyclopropanecarbohydrazide is an organic compound characterized by the presence of a cyclopropane ring attached to a carbohydrazide group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)cyclopropanecarbohydrazide can be synthesized through several synthetic routes. One common method involves the reaction of 1-(4-chlorophenyl)cyclopropanecarboxylic acid with hydrazine hydrate. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
1-(4-Chlorophenyl)cyclopropanecarboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents for substitution reactions may include halogens, nucleophiles, and electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials and compounds.
Biology: In biological research, the compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets.
Industry: In industrial applications, the compound can be used in the development of new materials, coatings, and other products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)cyclopropanecarbohydrazide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparison with Similar Compounds
1-(4-Chlorophenyl)cyclopropanecarbohydrazide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclopropanecarboxylic acid: This compound is a precursor in the synthesis of this compound and shares a similar structural framework.
1-(4-Chlorophenyl)cyclopropanecarboxamide: Another related compound, differing by the presence of a carboxamide group instead of a carbohydrazide group.
1-(4-Chlorophenyl)cyclopropanecarbonitrile: This compound features a carbonitrile group, offering different reactivity and applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULGJCMRMBMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204861 | |
Record name | 1-(4-Chlorophenyl)cyclopropanecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401204861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633317-81-4 | |
Record name | 1-(4-Chlorophenyl)cyclopropanecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633317-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)cyclopropanecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401204861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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